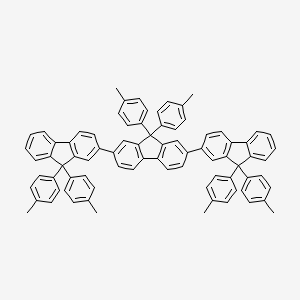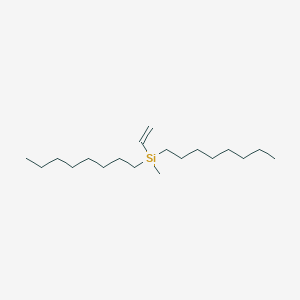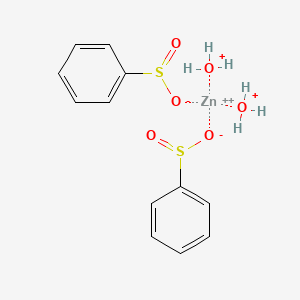
Zinc(II) benzenesulfinate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) benzenesulfinate dihydrate, also known as Zinc Benzenesulfinate Dihydrate (ZBS), is a high-grade chemical compound used in various industries . It appears as a white crystalline powder with the chemical formula C12H14O6S2Zn . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
This compound can be synthesized from the template reaction of zinc(II) acetate dihydrate with o-phenylenediamine and 2-hydroxy-5-methylisophthalaldehyde . The reaction temperature is 74 °C and the reaction time is 90 minutes .Molecular Structure Analysis
The molecular weight of this compound is 383.76 g/mol . The exact mass is 381.952322 g/mol . The linear formula of the compound is (C6H5SO2)2Zn• H2O2H2O .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 217-221 °C . Its solubility in water is not specified .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Zinc(II) benzenesulfinate dihydrate plays a pivotal role in catalysis, particularly in the synthesis of complex molecules. For instance, it has been utilized in the development of novel selenides bearing benzenesulfonamide moieties, which exhibit potent inhibitory action against human isoforms of the zinc enzyme carbonic anhydrase, relevant in diseases like glaucoma and epilepsy (Angeli et al., 2017). Furthermore, zinc(II) complexes with benzenesulfonamide derivatives have shown significant biological activity, including preventive effects on ulcer activity in in vivo studies (Gwaram et al., 2016).
Material Science
In material science, this compound contributes to the development of photoluminescent materials and metal-organic frameworks. A notable example is the synthesis of a metal-organic polymer with strong photoluminescence properties, constructed from zinc acetate dihydrate, benzene-1,4-dicarboxylic acid, and benzene-1,3,5-tricarboxylic acid, showcasing its potential in the creation of advanced luminescent materials (Chen et al., 2003).
Biological Applications
In the biological domain, this compound has been instrumental in the development of inhibitors targeting carbonic anhydrase, a zinc enzyme associated with various physiological functions and diseases. Compounds incorporating both sulfonamide and sulfamide groups, with this compound as a key component, have shown enhanced inhibitory properties against carbonic anhydrase isoforms, relevant for therapeutic applications (D'Ambrosio et al., 2012).
Environmental Chemistry
In environmental chemistry, this compound facilitates the chemical fixation of carbon dioxide to cyclic carbonates, showcasing its utility in carbon capture and utilization strategies. This application is particularly important in the context of climate change mitigation, where efficient and sustainable methods for CO2 fixation are sought (Milani et al., 2018).
Wirkmechanismus
Target of Action
Zinc(II) benzenesulfinate dihydrate is a complex compound of zinc. It serves as a structural, catalytic, and regulatory ion in numerous proteins and enzymes .
Mode of Action
Zinc ions are known to interact with proteins and enzymes, influencing their structure and function
Biochemical Pathways
Zinc is involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and cell activation .
Result of Action
Zinc is known to play a vital role in cellular processes such as cell growth, differentiation, and metabolism .
Action Environment
Factors such as ph, temperature, and presence of other ions can potentially affect the stability and efficacy of zinc-containing compounds .
Biochemische Analyse
Biochemical Properties
Zinc(II) benzenesulfinate dihydrate plays a significant role in biochemical reactions. It acts as an activator that can evidently improve product performance
Cellular Effects
Zinc complexes have been shown to have antibacterial and antioxidant activity
Molecular Mechanism
It is known that zinc complexes can interact with biomolecules and influence gene expression
Eigenschaften
IUPAC Name |
dioxidanium;zinc;benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6S2Zn+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
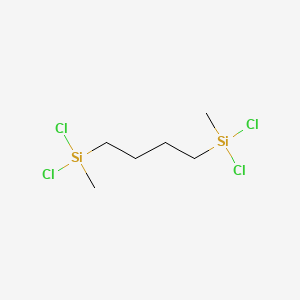
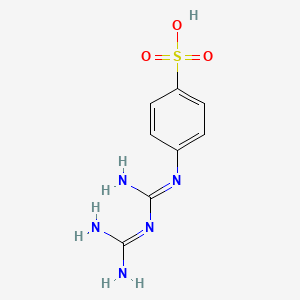


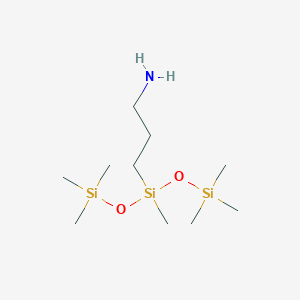
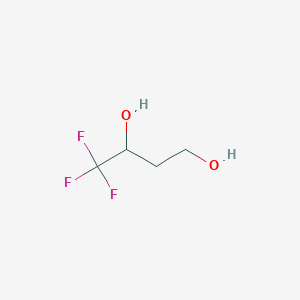
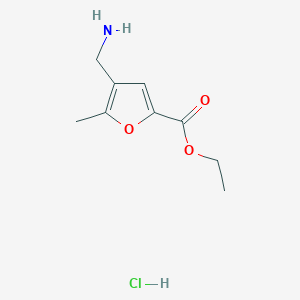
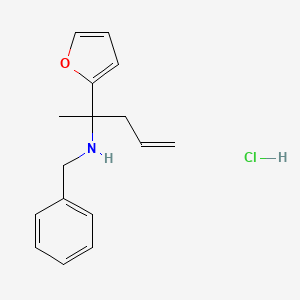

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
